Lipophilicity Shift vs. 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine Regioisomer
The target compound exhibits an XLogP3-AA value of 0.9, compared to 0.8 for its direct regioisomer 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine [1][2]. This ΔXLogP3 of +0.1 indicates marginally higher lipophilicity, which may translate to altered membrane permeability and protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine: XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Even small lipophilicity differences can influence ADME properties and off-target binding, guiding selection for medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 45792667: 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/45792667. View Source
- [2] PubChem Compound Summary CID 3154027: 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine. https://pubchem.ncbi.nlm.nih.gov/compound/3154027. View Source
